molecular formula C12H14BrNO2 B1525523 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315366-42-7

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one

Cat. No. B1525523
M. Wt: 284.15 g/mol
InChI Key: VBCFZNURRJDAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the formula C12H14BrNO2. It has a molecular weight of 284.15 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is 1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are not well documented in the available literature. The compound has a molecular weight of 284.15 .

Scientific Research Applications

Kinetic and Mechanistic Studies

  • The kinetics and mechanisms of reactions involving secondary alicyclic amines and thionocarbonates, including compounds structurally related to "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one", have been studied. These investigations provide insights into reaction pathways and the influence of substituents on reaction rates, which are essential for designing efficient synthetic processes (Castro et al., 2001).

Synthetic Transformations

  • Boron(III) bromide-induced ring contraction of piperidines to pyrrolidines highlights a method for converting structures similar to "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one" into pyrrolidine derivatives. This reaction showcases the synthetic versatility of piperidine compounds, facilitating the development of novel chemical entities (Tehrani et al., 2000).

Radiotracer Development

  • Nucleophilic fluorination has been used to create PET radiotracers for studying cannabinoid receptors, demonstrating the use of piperidine derivatives in developing tools for neurological research. This application underscores the potential of "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one" derivatives in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).

Antibacterial Activity

  • Research on compounds structurally related to "3-Bromo-1-(2-methoxyphenyl)piperidin-2-one" has identified chemicals that selectively kill bacterial persisters, showcasing the potential of piperidine derivatives in developing new antibacterial strategies. This finding is crucial for addressing antibiotic resistance (Kim et al., 2011).

Multi-component Reactions

  • Studies on the effects of substituents in multi-component reactions involving piperidine derivatives provide a pathway to highly functionalized piperidines. These insights are valuable for the synthesis of complex molecules with potential pharmacological activities (Khan et al., 2008).

properties

IUPAC Name

3-bromo-1-(2-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFZNURRJDAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2-methoxyphenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Reactant of Route 3
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
Reactant of Route 6
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.